1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Description
Systematic IUPAC Nomenclature and Synonyms
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature precisely describes the molecular structure, indicating the presence of a 2-chlorophenyl substituent at the N1 position of the pyrimidine ring system, along with carbonyl groups at positions 2 and 4, and a nitrile functionality at position 5.
The compound is catalogued under Chemical Abstracts Service registry number 75838-07-2, which serves as its unique identifier in chemical databases worldwide. Alternative nomenclature systems and synonyms documented in the literature include several variations that reflect different naming conventions while maintaining chemical accuracy.
The heterocyclic building block classification places this compound within the broader category of substituted pyrimidine derivatives. The systematic name follows the established IUPAC rules for heterocyclic nomenclature, where the base pyrimidine ring system is numbered to provide the lowest possible numbers for the substituents and functional groups.
Research databases and chemical suppliers have documented this compound under consistent nomenclature, ensuring standardization across different platforms and facilitating accurate identification for research purposes. The systematic approach to naming reflects the compound's structural complexity while providing clear information about the spatial arrangement of functional groups.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C₁₁H₆ClN₃O₂. This formula indicates the presence of eleven carbon atoms, six hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms, providing the fundamental atomic composition for subsequent structural analysis.
The molecular weight has been precisely determined as 247.64 grams per mole. This molecular weight calculation is based on standard atomic masses and provides essential information for quantitative analytical methods and synthetic planning. The relatively compact molecular structure, despite containing multiple heteroatoms and functional groups, makes this compound suitable for various analytical techniques.
| Molecular Parameter | Value | Units |
|---|---|---|
| Molecular Formula | C₁₁H₆ClN₃O₂ | - |
| Molecular Weight | 247.64 | g/mol |
| Carbon Atoms | 11 | - |
| Hydrogen Atoms | 6 | - |
| Chlorine Atoms | 1 | - |
| Nitrogen Atoms | 3 | - |
| Oxygen Atoms | 2 | - |
The atomic composition reveals a high degree of unsaturation, consistent with the presence of aromatic rings, carbonyl groups, and nitrile functionality. The chlorine substitution on the phenyl ring contributes significantly to the overall molecular weight and influences the compound's physical and chemical properties. The nitrogen-to-carbon ratio of approximately 3:11 indicates substantial nitrogen content, which is characteristic of pyrimidine-based compounds and contributes to their unique chemical behavior.
Structural Elucidation via X-ray Crystallography
X-ray crystallography represents the primary method for determining the three-dimensional molecular structure of crystalline materials, providing atomic-level resolution of molecular geometry and intermolecular interactions. The technique involves exposing single crystals to monochromatic X-ray radiation, resulting in diffraction patterns that contain detailed structural information encoded in the intensities and positions of the diffracted beams.
For heterocyclic compounds like this compound, X-ray crystallographic analysis provides crucial information about bond lengths, bond angles, and conformational preferences. The crystallographic analysis begins with the preparation of suitable single crystals, typically requiring dimensions of at least 0.1 millimeters in all directions to provide sufficient diffracted intensity for structure determination.
The data collection process involves mounting the crystal on a goniometer and systematically rotating it through the X-ray beam while recording diffraction images. Modern charge-coupled device detectors allow for rapid data collection with high sensitivity, enabling the measurement of thousands of reflections necessary for accurate structure determination. The recorded diffraction patterns undergo computational processing to extract structure factors, which are then used to calculate electron density maps.
The refinement process involves iterative adjustment of atomic positions to optimize agreement between calculated and observed structure factors. For compounds containing chlorine atoms, the anomalous scattering properties of chlorine can provide additional phase information that enhances the accuracy of the structure determination. The final refined structure provides precise atomic coordinates, thermal parameters, and detailed geometric parameters including bond distances and angles.
Contemporary crystallographic analysis of pyrimidine derivatives has revealed important structural features including ring puckering, conformational preferences, and intermolecular hydrogen bonding patterns. These studies demonstrate that the pyrimidine ring system typically adopts a planar conformation, while substituent groups may display various orientations depending on steric and electronic factors.
Computational Validation of Atomic Coordinates (DFT Studies)
Density Functional Theory calculations provide essential computational validation of experimental structural data and offer insights into electronic properties that complement crystallographic findings. For pyrimidine-5-carbonitrile derivatives, computational studies using the B3LYP functional with appropriate basis sets have proven effective for geometry optimization and frequency analysis.
The B3LYP method, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been extensively used for studying heterocyclic compounds. For this compound, computational studies typically employ the 6-311++G(d,p) basis set to ensure adequate description of the chlorine atom and nitrogen lone pairs.
Geometry optimization calculations provide theoretical bond lengths, bond angles, and dihedral angles that can be directly compared with crystallographic data. The computational approach allows for the exploration of different conformational states and the identification of the most stable molecular geometry in the gas phase. These calculations reveal important information about the preferred orientation of the chlorophenyl group relative to the pyrimidine ring system.
Vibrational frequency calculations complement the structural optimization by providing theoretical infrared and Raman spectra that can be compared with experimental spectroscopic data. The frequency analysis also confirms that the optimized geometry corresponds to a true minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.
| Computational Parameter | Method | Basis Set |
|---|---|---|
| Geometry Optimization | B3LYP | 6-311++G(d,p) |
| Frequency Analysis | B3LYP | 6-311++G(d,p) |
| Electronic Properties | B3LYP | 6-311++G(d,p) |
| Molecular Orbitals | B3LYP | 6-311++G(d,p) |
Advanced computational methods including M06-2X have also been applied to pyrimidine derivatives, offering improved description of dispersion interactions and providing more accurate energetic predictions. These highly parametrized functionals often provide better agreement with experimental data for systems containing multiple heteroatoms and aromatic rings.
The computational validation extends to electronic structure analysis, including calculation of highest occupied molecular orbital and lowest unoccupied molecular orbital energies. These electronic properties provide insights into the chemical reactivity and potential biological activity of the compound. The molecular electrostatic potential maps derived from the computational analysis reveal regions of electron density that may participate in intermolecular interactions.
Contemporary density-corrected density functional theory methods have shown particular promise for improving the accuracy of computational predictions for heterocyclic systems. These advanced methods incorporate corrections for self-interaction errors and provide more reliable descriptions of chemical bonding in compounds containing multiple nitrogen atoms and carbonyl groups.
Properties
IUPAC Name |
1-(2-chlorophenyl)-2,4-dioxopyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O2/c12-8-3-1-2-4-9(8)15-6-7(5-13)10(16)14-11(15)17/h1-4,6H,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSIKTWSCJKJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C(=O)NC2=O)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381298 | |
| Record name | 1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75838-07-2 | |
| Record name | 1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Biginelli Reaction Conditions
- Reagents: 2-chlorobenzaldehyde (0.03 mol), cyano-ethyl acetate (0.03 mol), urea (0.03 mol)
- Catalyst: Potassium carbonate (0.01 mol)
- Solvent: Absolute ethanol (25 mL)
- Temperature: Reflux at 80–100 °C
- Time: 8–12 hours
- Work-up: The potassium salt precipitate formed during the reaction is poured into water and acidified with diluted acetic acid. The precipitate is filtered, washed with water, dried, and recrystallized from ethanol.
This procedure yields the intermediate this compound or closely related derivatives.
| Parameter | Details |
|---|---|
| Aldehyde | 2-Chlorobenzaldehyde |
| β-Ketoester | Cyano-ethyl acetate |
| Amine source | Urea |
| Catalyst | Potassium carbonate (K2CO3) |
| Solvent | Absolute ethanol |
| Temperature | 80–100 °C |
| Reaction time | 8–12 hours |
| Isolation | Acidification with acetic acid, filtration, recrystallization |
Post-Synthesis Modifications
Hydrolysis to Carboxylic Acid Derivatives
The nitrile group at position 5 can be hydrolyzed to the corresponding carboxylic acid derivative by refluxing the nitrile compound in 70% sulfuric acid for 3 hours. After cooling, the mixture is neutralized with ammonium hydroxide (NH4OH), and the acid derivative precipitates out, which is then filtered and recrystallized.
| Parameter | Details |
|---|---|
| Starting material | This compound |
| Reagent | 70% Sulfuric acid |
| Temperature | Reflux |
| Time | 3 hours |
| Work-up | Cooling, neutralization with NH4OH, filtration, recrystallization |
Formation of N-Aryl Carboxamide Derivatives
The carboxylic acid derivative can be further converted into N-aryl carboxamide derivatives by reaction with amino phenols in the presence of ethyl chloroformate and triethylamine (TEA) in dichloromethane (DCM) at low temperatures (-5 °C). The reaction mixture is stirred for extended periods (up to 20 hours) and then worked up by washing with sodium bicarbonate, hydrochloric acid, and water.
| Parameter | Details |
|---|---|
| Starting material | Carboxylic acid derivative |
| Reagents | Ethyl chloroformate, TEA, p-amino phenol |
| Solvent | Dichloromethane (DCM) |
| Temperature | -5 °C (ice bath) |
| Time | 20 hours stirring |
| Work-up | Washing with NaHCO3, HCl, water |
Summary Table of Preparation Methods
Research Findings and Analytical Data
- The Biginelli reaction under basic conditions with potassium carbonate provides a reliable route to the target compound with moderate to good yields.
- Hydrolysis of the nitrile group to carboxylic acid is efficiently achieved with concentrated sulfuric acid under reflux.
- Subsequent amidation reactions proceed smoothly under low temperature with ethyl chloroformate activation.
- Characterization by FTIR shows characteristic absorptions for NH, C=O, and C≡N groups confirming the structure.
- Melting points and chromatographic Rf values are consistent with the expected products.
- NMR data (1H and 13C) confirm the substitution pattern and ring integrity.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. Specifically, the compound has been evaluated for its efficacy against various cancer cell lines. For instance, research has shown that compounds with similar structures can inhibit cell proliferation in Bcl-2-expressing cancer cells through interference with the Bcl-2–Bim peptide binding . The structure of 1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile suggests it may possess similar mechanisms of action.
Antimicrobial Properties
The antimicrobial potential of compounds related to this compound has been explored in various studies. For example, a series of quinazoline derivatives were synthesized and tested for their antibacterial and antifungal activities . These studies suggest that modifications in the phenyl ring can significantly influence the antimicrobial efficacy of similar compounds.
Anticonvulsant Activity
The anticonvulsant properties of compounds related to tetrahydropyrimidines have also been investigated. A study highlighted the synthesis and evaluation of new compounds that demonstrated promising anticonvulsant activity in animal models . The introduction of substituents on the pyrimidine ring can enhance the therapeutic profile of these compounds.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the pharmacological effects of this compound. The following table summarizes key structural features and their corresponding biological activities:
Anticancer Research
In a study focused on quinoline-based heterocycles as anticancer agents, it was found that certain structural modifications led to improved inhibitory effects against cancer cell lines expressing Bcl-2 . This highlights the importance of chemical structure in determining biological activity.
Antimicrobial Studies
Another investigation into quinazoline derivatives demonstrated that specific substitutions on the phenyl ring resulted in superior antibacterial activity against gram-positive bacteria compared to other derivatives . This points to the potential for this compound to be developed as an effective antimicrobial agent.
Anticonvulsant Investigations
Research into new compounds with similar frameworks has shown promising results in terms of anticonvulsant efficacy in preclinical models . The modifications made to enhance stability and reduce metabolic degradation are critical for developing effective therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of nucleotides, leading to a decrease in cell proliferation. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Tetrahydropyrimidine Carbonitriles
Physicochemical and Thermodynamic Properties
- Thermodynamic Stability : A study on 6-(4-chlorophenyl)-2,4-dioxo-tetrahydropyrimidine-5-carbonitrile () reveals that the position of the chlorine substituent (para vs. ortho) influences melting points and solubility. The ortho-chloro isomer (target compound) may exhibit lower symmetry and higher melting points compared to para-substituted analogues.
- Lipophilicity : The 2-chlorophenyl group in the target compound likely increases logP compared to derivatives with polar substituents (e.g., dihydroxypropane in ).
Pharmacological Potential
While direct data on the target compound’s bioactivity is lacking, structural analogues provide insights:
- Antimicrobial and Antitumor Activity: Pyrimidine derivatives with pyrazole scaffolds (e.g., compounds in ) show promising antimicrobial and antitumor activities, suggesting that the target compound’s 2-chlorophenyl and cyano groups could confer similar properties .
- Enzyme Inhibition: Pyridazinone-containing YWS01125 targets thyroid hormone receptor β (THRβ), indicating that electronic effects from substituents (e.g., cyano) are critical for receptor binding .
- Cytotoxicity Assays : The SRB assay () is commonly used for cytotoxicity screening; structural modifications in analogues may enhance potency against specific cancer cell lines.
Biological Activity
1-(2-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula and structural characteristics:
- Molecular Formula : C₁₀H₅ClN₄O₂
- Molecular Weight : 232.62 g/mol
- CAS Number : 338982-39-1
- Melting Point : 204–206 °C
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₅ClN₄O₂ |
| Molecular Weight | 232.62 g/mol |
| Melting Point | 204–206 °C |
| CAS Number | 338982-39-1 |
Antiparasitic Activity
Recent studies have highlighted the compound's potential as an antiparasitic agent. For instance, derivatives of pyrimidine compounds have shown promising activity against various parasites. The structure of this compound suggests it may inhibit the growth of pathogens such as Leishmania and Toxoplasma gondii.
- IC50 Values : In vitro studies have reported IC50 values for related compounds in the range of 18.3 to 61.7 µM against Leishmania amazonensis, indicating moderate potency. The presence of halogen substituents like chlorine has been linked to enhanced activity against these parasites .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Pyrimidine derivatives are known to interfere with nucleic acid synthesis and cell proliferation.
- Mechanism of Action : The inhibition of cell proliferation has been observed in various cancer cell lines. For example, chloroethyl pyrimidine nucleosides demonstrated significant inhibition of migration and invasion in A431 vulvar epidermal carcinoma cells .
Study 1: Antiparasitic Efficacy
In a study evaluating the antiparasitic effectiveness of pyrimidine derivatives, researchers found that compounds with electron-withdrawing groups (like chlorine) significantly increased activity against Toxoplasma gondii. The most active derivatives showed IC50 values as low as 129.42 µM .
Study 2: Anticancer Potential
Another study focused on the synthesis of ferrocene-pyrimidine conjugates demonstrated that these compounds exhibited notable antiplasmodial activities against Plasmodium falciparum. The findings suggest that modifications to the pyrimidine structure can enhance biological activity significantly .
Pharmacological Implications
The biological activities observed suggest that this compound could serve as a lead compound for developing new antiparasitic and anticancer drugs. Its ability to inhibit cell growth and proliferation positions it as a candidate for further pharmacological exploration.
Q & A
Q. Table 1. Comparative Yields Under Different Synthesis Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| HCl | Ethanol | 80 | 68 | 92 | |
| FeCl | Acetic Acid | 100 | 82 | 88 | |
| ZrOCl | Toluene | 110 | 75 | 90 |
Q. Table 2. Key Crystallographic Parameters
| Parameter | Value (Å/°) | Compound Analogs | Reference |
|---|---|---|---|
| C=O bond length | 1.22 ± 0.02 | 5-Acetyl-4-(2-chlorophenyl) | |
| Dihedral angle (Cl-Ph) | 15.3° | Ethyl 4-(4-cyanophenyl) derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
